N-Cbz-S-(4-methoxybenzyl)-L-cysteine
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Overview
Description
Z-CYS(PMEOBZL)-OH is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes. This compound is particularly interesting due to its unique structure, which includes a protecting group that makes it useful in peptide synthesis and protein science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-CYS(PMEOBZL)-OH involves the protection of the thiol group of cysteine. This is typically achieved using various protecting groups that can be selectively removed under specific conditions. The synthetic route often includes steps such as esterification, amidation, and selective deprotection .
Industrial Production Methods
Industrial production of Z-CYS(PMEOBZL)-OH follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as high-performance liquid chromatography (HPLC) are often used for purification .
Chemical Reactions Analysis
Types of Reactions
Z-CYS(PMEOBZL)-OH undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The protecting group can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various acids and bases for selective deprotection.
Major Products
The major products formed from these reactions include disulfides, free thiols, and deprotected cysteine derivatives .
Scientific Research Applications
Z-CYS(PMEOBZL)-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Plays a role in studying protein folding and function.
Industry: Used in the production of various biotechnological products.
Mechanism of Action
The mechanism of action of Z-CYS(PMEOBZL)-OH involves its ability to protect the thiol group of cysteine, thereby preventing unwanted reactions during peptide synthesis. This protection is crucial for the selective formation of disulfide bonds, which are essential for the structural integrity and function of many proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cysteine derivatives with different protecting groups, such as:
- N-Acetylcysteine (NAC)
- S-Methylcysteine
- S-Benzylcysteine
Uniqueness
What sets Z-CYS(PMEOBZL)-OH apart is its specific protecting group, which offers unique advantages in terms of stability and selectivity during peptide synthesis. This makes it particularly valuable in the synthesis of complex peptides and proteins .
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methylsulfanyl]-2-(phenylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-24-16-9-7-15(8-10-16)12-26-13-17(18(21)22)20-19(23)25-11-14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIVJYICKMMKHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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